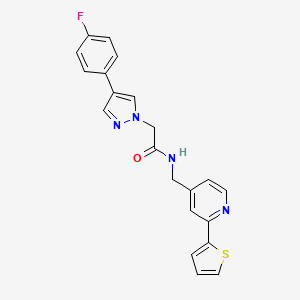

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Description

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 4-fluorophenyl group at position 3. The acetamide moiety is linked to a pyridin-4-ylmethyl group, which is further substituted with a thiophen-2-yl group at the pyridine's 2-position.

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4OS/c22-18-5-3-16(4-6-18)17-12-25-26(13-17)14-21(27)24-11-15-7-8-23-19(10-15)20-2-1-9-28-20/h1-10,12-13H,11,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSIJIJTDXTZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its synthesis, characterization, and biological evaluation, focusing on its anticancer properties and other relevant pharmacological effects.

Synthesis and Characterization

The synthesis of the target compound typically involves the reaction of appropriate pyrazole derivatives with thiophenes and pyridines under controlled conditions. The general synthetic pathway includes:

- Formation of Pyrazole Ring : Utilizing 4-fluorophenyl hydrazine and appropriate carbonyl compounds to form the pyrazole structure.

- N-Methylation : Introducing a methyl group to the nitrogen atom in the acetamide side chain.

- Coupling Reaction : Reacting the resultant pyrazole with thiophene and pyridine derivatives to yield the final product.

Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography confirm the structural integrity and purity of the synthesized compound.

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis via mitochondrial pathways |

| A549 (Lung) | 12.5 | Inhibition of cell proliferation and migration |

| DU-145 (Prostate) | 10.0 | Cell cycle arrest at G1 phase |

The compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth across multiple cancer types. Mechanistic studies revealed that it induces apoptosis through mitochondrial pathways, characterized by cytochrome c release and activation of caspases .

Other Pharmacological Activities

In addition to its anticancer properties, preliminary research indicates that this compound may exhibit:

- Anti-inflammatory Activity : In vitro assays suggest potential inhibition of pro-inflammatory cytokines.

- Antimicrobial Effects : Preliminary screening against bacterial strains showed moderate activity, warranting further investigation into its spectrum of action.

Case Studies

A notable case study involved testing the compound's efficacy in a xenograft model using MCF-7 cells implanted in mice. The treatment group exhibited a significant reduction in tumor volume compared to controls, demonstrating its potential for therapeutic application in breast cancer treatment .

Comparison with Similar Compounds

Key Structural Features:

- Pyrazole ring : Position 4 substituted with 4-fluorophenyl, enhancing hydrophobic interactions and metabolic stability.

- Acetamide linker : Connects the pyrazole to a pyridylmethyl group, a common pharmacophore in kinase inhibitors.

- Pyridine-thiophene hybrid : The pyridin-4-ylmethyl group with a thiophen-2-yl substituent may facilitate π-π stacking or hydrogen bonding in biological targets.

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting differences in substituents, biological activity, and physicochemical properties:

Key Observations:

Structural Variations: Heterocyclic Cores: The target compound’s pyridine-thiophene hybrid (vs. pyrimidine in or thiazole in ) may confer distinct binding modes. Fluorine Substitution: The 4-fluorophenyl group (shared with ) enhances lipophilicity and metabolic stability compared to methoxy () or methylphenoxy () groups. Linker Flexibility: The acetamide linker is conserved across all compounds, but branching (e.g., thiophen-2-ylmethyl in the target vs. tetrahydro-2H-pyran in ) affects conformational flexibility and target engagement.

Biological Activity: Kinase Inhibition: ’s compound 18 exhibits potent CDK2 inhibition, suggesting the pyrazole-acetamide scaffold’s relevance in kinase targeting. The target compound’s pyridine-thiophene moiety may similarly modulate kinase activity but with altered selectivity. Antimicrobial Potential: Compounds with thiazole cores () or imidazole derivatives () show antimicrobial activity, whereas the target compound’s activity remains speculative without direct data.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in (thiophene-aldehyde coupling) and (pyrimidine-amine coupling). However, introducing the pyridin-4-ylmethyl-thiophene group may require specialized catalysts or protecting-group strategies.

Solubility: The thiophene and pyridine groups may improve aqueous solubility compared to purely aromatic analogs (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.